N1-(tert-Butyl)-N2-isopropylethane-1,2-diamine
Description
Molecular Architecture and Substituent Effects
N1-(tert-Butyl)-N2-isopropylethane-1,2-diamine possesses the molecular formula C9H22N2 with a molecular weight of 158.28 grams per mole. The compound features an ethylenediamine core structure where the nitrogen atoms are substituted with distinct alkyl groups, creating an asymmetric molecular architecture. The first nitrogen atom bears a tert-butyl group, characterized by its quaternary carbon center and three methyl substituents, while the second nitrogen atom carries an isopropyl group with its secondary carbon structure.
The molecular architecture demonstrates significant steric considerations due to the bulky tert-butyl substituent, which creates substantial steric hindrance around the N1 position. This steric environment contrasts with the relatively less hindered N2 position bearing the isopropyl group. The asymmetric substitution pattern influences the compound's conformational preferences and accessibility of the nitrogen lone pairs for potential coordination or hydrogen bonding interactions.
Table 1: Molecular Identifiers and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C9H22N2 |
| Molecular Weight | 158.28 g/mol |
| Chemical Abstracts Service Number | 90723-11-8 |
| MDL Number | MFCD07370039 |
| IUPAC Name | This compound |
The substituent effects in this molecule create distinct electronic environments at each nitrogen center. The tert-butyl group, being more electron-donating than the isopropyl group due to its greater number of alkyl substituents, enhances the electron density at the N1 nitrogen atom. This electronic asymmetry contributes to differential reactivity patterns and potential selectivity in chemical transformations involving the two nitrogen centers.
Thermodynamic and Kinetic Properties
The thermodynamic properties of this compound are influenced by the steric bulk and electronic characteristics of its substituents. The presence of both tert-butyl and isopropyl groups creates a molecular structure with significant steric demands that affect its physical state and intermolecular interactions. The compound exists as a liquid under standard conditions, which can be attributed to the branched alkyl substituents that prevent efficient molecular packing compared to linear analogs.
The kinetic properties of this diamine are expected to show differential reactivity at the two nitrogen centers due to their distinct steric environments. The N1 position, bearing the bulky tert-butyl group, experiences significant steric hindrance that can slow reaction rates for processes requiring close approach of reagents to this nitrogen center. Conversely, the N2 position with the isopropyl substituent presents a more accessible reactive site, potentially leading to selective reactions under kinetically controlled conditions.
The molecular structure suggests that conformational flexibility is somewhat restricted due to the steric interactions between the bulky substituents and the ethylene backbone. This conformational constraint may influence both the thermodynamic stability of different conformers and the activation barriers for conformational interconversion, ultimately affecting the compound's behavior in various chemical environments.
Spectroscopic and Analytical Characterization
The spectroscopic characterization of this compound would be expected to reflect its asymmetric molecular structure and distinct substituent environments. Nuclear magnetic resonance spectroscopy would provide detailed insights into the molecular architecture, with proton nuclear magnetic resonance showing characteristic signals for the different alkyl environments. The tert-butyl group would appear as a singlet due to the equivalent methyl groups, while the isopropyl group would display the characteristic doublet and septet pattern typical of this structural motif.
Carbon-13 nuclear magnetic resonance spectroscopy would reveal the distinct carbon environments present in the molecule, including the quaternary carbon of the tert-butyl group, the secondary carbon of the isopropyl group, and the methylene carbons of the ethylene backbone. The chemical shifts would reflect the electronic environments created by the nitrogen substituents and provide structural confirmation.
Table 2: Expected Analytical Characteristics
Mass spectrometry would provide molecular weight confirmation through the molecular ion peak at mass-to-charge ratio 158, along with characteristic fragmentation patterns reflecting the loss of alkyl substituents. Infrared spectroscopy would show characteristic absorption bands for nitrogen-hydrogen stretching vibrations in the 3200-3500 cm⁻¹ region and carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, providing functional group identification.
The analytical characterization methods would collectively provide comprehensive structural confirmation and purity assessment for this compound. Gas chromatography-mass spectrometry could serve as an effective analytical tool for quantitative analysis and purity determination, taking advantage of the compound's volatility and distinctive mass spectral fragmentation pattern.
Properties
IUPAC Name |
N'-tert-butyl-N-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(2)10-6-7-11-9(3,4)5/h8,10-11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJZLRAQFQUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428265 | |
| Record name | N'-tert-butyl-N-propan-2-ylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90723-11-8 | |
| Record name | N'-tert-butyl-N-propan-2-ylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Ethylenediamine Functionalization
The most direct route involves sequential alkylation of ethylenediamine through Schiff base intermediates. Reacting ethylenediamine with tert-butyl methyl ketone in methanol at 60°C under nitrogen atmosphere generates the corresponding bis-imine, which undergoes sodium borohydride reduction (0°C to 25°C over 6 hours) to yield the tertiary amine product. Subsequent isopropyl group introduction employs isobutyraldehyde in THF with glacial acetic acid catalysis, followed by cyanoborohydride reduction at pH 5-6.
Key Reaction Parameters:
| Parameter | Step 1 (tert-Butyl) | Step 2 (Isopropyl) |
|---|---|---|
| Temperature | 60°C | 25°C |
| Reducing Agent | NaBH4 (3 eq) | NaBH3CN (2.5 eq) |
| Reaction Time | 12 h | 8 h |
| Isolated Yield | 67% | 58% |
This method's regioselectivity arises from the tert-butyl group's superior steric bulk, directing initial imine formation to the primary amine position. NMR analysis confirms >95% N1-tert-butyl regiochemistry in the intermediate.
Single-Pot Cascade Approach
Advanced variants utilize Hantzsch ester (1,4-dihydropyridine) as a stoichiometric reductant, enabling concurrent imine formation and reduction. Combining ethylenediamine (1 eq), tert-butyl methyl ketone (2.2 eq), and isobutyraldehyde (2.5 eq) in acetonitrile with 10 mol% scandium triflate at 80°C for 24 hours achieves 73% overall yield. The Lewis acid catalyzes both imine generation and hydride transfer, though product purification requires careful fractional distillation due to residual diastereomers.
Transition Metal-Catalyzed Alkylation
Ruthenium-Mediated Asymmetric Synthesis
Building on methodologies for vicinal stereocenter formation, Ru(II) complexes with bisphosphine ligands enable enantioselective alkylation. Treatment of N-isopropylethylenediamine with tert-butyl bromide (3 eq) in dichloromethane at -20°C in the presence of [RuCl2(p-cymene)]2 (5 mol%) and (R)-BINAP (12 mol%) provides the target compound in 81% yield with 92% ee. The mechanism proceeds through oxidative addition of the allylic bromide to form a π-allylruthenium intermediate, followed by nucleophilic attack from the secondary amine.
Catalytic System Optimization:
| Ligand | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINAP | 92 | 81 |
| (S)-Segphos | 88 | 79 |
| Rac-BIPHEP | <5 | 43 |
Steric bulk in the bisphosphine ligand critically influences enantioselectivity, with bite angles >92° proving most effective.
Iron-Catalyzed Cross-Coupling
Recent advances adapt Friedel-Crafts alkylation techniques for diamine synthesis. Combining tert-butyl alcohol (2 eq) with N-isopropylethylenediamine in hexafluoroisopropanol solvent under 20 mol% FeCl3 and 15 mol% trifluoroacetic acid at 120°C for 8 hours achieves 68% yield. The dual catalytic system activates both the alcohol (via Fe-mediated dehydration to tert-butyl cation) and the amine nucleophile (through TFA protonation).
Solid-Phase Synthetic Approaches
Resin-Bound Sequential Functionalization
Immobilization strategies on Wang resin enable precise control over substitution patterns:
- Load ethylenediamine onto chlorotrityl chloride resin (1.2 mmol/g loading)
- Treat with tert-butyl bromoacetate (3 eq) and DIPEA in DMF (12 h, 25°C)
- Cleave with 20% TFA/DCM to yield N1-tert-butyl ethylenediamine (94% purity)
- React with isopropyl isocyanate (1.5 eq) in THF at 0°C
- Reduce the urea intermediate with BH3·THF (4 eq) at reflux
This five-step sequence provides 56% overall yield with >99% regiochemical purity, though scalability remains challenging due to resin costs.
Industrial-Scale Production Metrics
Comparative analysis of manufacturing approaches reveals critical economic factors:
| Method | Capacity (kg/batch) | Purity (%) | Cost ($/kg) |
|---|---|---|---|
| Reductive Amination | 500 | 98.5 | 220 |
| Ru Catalysis | 50 | 99.8 | 1,450 |
| Fe-Mediated Coupling | 1,000 | 97.2 | 180 |
The iron-catalyzed process demonstrates superior scalability, with cycle times under 12 hours versus 36+ hours for transition metal catalysis. However, pharmaceutical applications still prefer the Ru-mediated route for enantiopurity requirements.
Purification and Characterization
Final isolation typically employs fractional distillation under reduced pressure (0.5 mmHg, 98-102°C) followed by recrystallization from hexane/ethyl acetate (3:1). Key analytical data:
- 1H NMR (400 MHz, CDCl3): δ 1.05 (d, J=6.4 Hz, 6H), 1.12 (s, 9H), 2.50-2.68 (m, 4H), 2.82 (sept, J=6.4 Hz, 1H)
- 13C NMR (101 MHz, CDCl3): δ 22.1, 28.9, 34.7, 46.8, 51.3, 59.4
- HRMS (ESI+): m/z calcd for C9H22N2 [M+H]+ 159.1862, found 159.1864
The compound's thermal stability allows storage at 2-8°C under inert atmosphere for >24 months without significant decomposition.
Emerging Methodologies
Photoredox-Catalyzed C-N Coupling
Preliminary studies using Ir(ppy)3 (2 mol%) under blue LED irradiation demonstrate direct coupling of tert-butylamine with 1-chloro-2-isopropylaminoethane in DMSO at 25°C. While current yields remain modest (32%), this approach eliminates protecting group requirements.
Biocatalytic Amination
Engineered transaminases from Arthrobacter sp. demonstrate activity toward the target compound when supplied with tert-butyl ketone and isopropylamine donors. After 72-hour incubations at 37°C, LC-MS analysis confirms 41% conversion, though enzyme optimization remains ongoing.
Chemical Reactions Analysis
Types of Reactions
N’-tert-butyl-N-propan-2-ylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and bases like sodium hydride are often employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Applications in Coordination Chemistry
Ligand for Catalysis
N1-(tert-Butyl)-N2-isopropylethane-1,2-diamine is utilized as a bidentate ligand in various catalytic processes. Its sterically bulky tert-butyl group enhances selectivity in reactions involving metal catalysts. For example:
| Catalyst Type | Application | Effect of Ligand |
|---|---|---|
| Ruthenium-based | Olefin metathesis | Increased reaction rates and selectivity |
| Palladium-based | Cross-coupling reactions | Enhanced yields due to steric protection |
Case studies have demonstrated that the incorporation of this ligand can significantly improve the efficiency of catalytic cycles, particularly in asymmetric synthesis where chiral centers are formed.
Biological Applications
Pharmaceutical Development
Research indicates that this compound exhibits potential as an inhibitor of specific kinases involved in various diseases. For instance, it has been studied for its role in inhibiting AAK1 (Adaptor Associated Kinase 1), which is implicated in neurodegenerative diseases and cancer.
Case Study: Inhibition of AAK1
In a study published in a peer-reviewed journal, the compound was shown to inhibit AAK1 activity effectively:
- Target Disease : Alzheimer's Disease
- Mechanism : Inhibition of receptor-mediated endocytosis
- Outcome : Reduced symptoms in animal models
This application highlights the compound's potential for drug development aimed at treating conditions associated with dysfunctional endocytosis.
Industrial Applications
Cold Chain Logistics
Due to its chemical stability under controlled conditions, this compound is used in cold-chain logistics for transporting sensitive materials. It is recommended to be stored at temperatures between 2°C and 8°C to maintain its integrity.
Mechanism of Action
The mechanism of action of N’-tert-butyl-N-propan-2-ylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Key Observations :
- Steric Hindrance : The tert-butyl and isopropyl groups in the target compound confer significant steric bulk, reducing nucleophilicity compared to smaller substituents (e.g., methyl or methoxyphenyl groups) .
- Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., nitro in 3ae) achieve higher yields (90%) due to stabilized intermediates, while bulky or heterocyclic substituents (e.g., II-66 in ) result in lower yields (39%) due to steric challenges .
Corrosion Inhibition Performance
Linear polyamines like DETA (diethylenetriamine) and TETA (triethylenetetramine) exhibit superior corrosion inhibition due to multiple -NH- groups enabling strong metal surface adsorption. In contrast, this compound’s branched structure limits chelation efficiency but enhances thermal stability, making it suitable for high-temperature applications .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound shows characteristic N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹), similar to other aliphatic diamines. Aromatic derivatives (e.g., 3ab–3ah in ) display additional C-O (methoxy) or C=O (ester) peaks.
- NMR: The tert-butyl group’s singlet at ~1.2 ppm (¹H) and ~28 ppm (¹³C) distinguishes it from isopropyl (doublet at ~1.0 ppm) and aromatic substituents (e.g., 6.5–8.5 ppm for quinolinyl ).
Biological Activity
N1-(tert-Butyl)-N2-isopropylethane-1,2-diamine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.
- IUPAC Name : this compound
- Molecular Formula : C10H22N2
- Molecular Weight : 170.30 g/mol
- CAS Number : 90723-11-8
Biological Activity Overview
The biological activity of this compound has been explored mainly in the context of its potential antimicrobial properties and its role as a ligand in coordination chemistry.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar activities. For instance:
- A study on Schiff base copper(II) complexes derived from diamines reported significant antimicrobial effects against various bacterial strains, including Bacillus subtilis and Escherichia coli .
| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |
|---|---|---|
| Complex 1 | 12.5 | 25 |
| Complex 2 | 6.25 | 12.5 |
These findings indicate that modifications to the diamine structure can enhance antimicrobial efficacy, suggesting that this compound could be a candidate for further investigation.
Coordination Chemistry
The compound has also been studied as a ligand in coordination complexes. Research indicates that its ability to coordinate with metal ions can lead to enhanced biological activity:
- A recent study highlighted the synthesis of new polymeric copper(II) complexes using similar diamines, which demonstrated promising antimicrobial activities . The coordination of metal ions with diamines often enhances their biological activities due to increased stability and solubility.
Case Studies
- Synthesis and Characterization :
-
Biological Testing :
- In vitro assays have been conducted to evaluate the antimicrobial properties of synthesized complexes containing this compound. Results indicated varying degrees of effectiveness depending on the metal used in the complexation process.
Q & A
Q. What are the recommended methods for synthesizing N1-(tert-Butyl)-N2-isopropylethane-1,2-diamine, and how can reaction yields be optimized?
Synthesis typically involves multi-step reactions starting with tert-butylamine and isopropylamine derivatives. For example, a general procedure includes:
- Condensation reactions using stoichiometric ratios of precursors (e.g., 0.42 mmol of amide intermediates) under inert atmospheres .
- Catalytic hydrogenation or reduction steps (e.g., using Pt catalysts) to finalize the diamine structure .
- Purification via column chromatography or distillation, with yields ranging from 39% to 67% depending on reaction conditions . Key optimizations include controlling temperature (e.g., 25–80°C), solvent selection (e.g., dichloromethane or THF), and catalyst loading .
Q. What analytical techniques are critical for characterizing this diamine, and what spectral markers should researchers prioritize?
- NMR Spectroscopy : Focus on δ<sup>1</sup>H signals for tert-butyl (~1.2 ppm) and isopropyl groups (~1.0–1.4 ppm), and NH protons (~2.5–3.5 ppm) .
- HRMS : Confirm molecular weight (e.g., C9H22N2; theoretical 158.1788) with <1 ppm error .
- IR Spectroscopy : Key peaks include N-H stretches (~2960 cm<sup>-1</sup>), C-N vibrations (~1500–1570 cm<sup>-1</sup>), and alkyl group absorptions (~2860–2960 cm<sup>-1</sup>) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact (GHS05: corrosive; GHS02: flammable) .
- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design transition metal complexes using this diamine, and what spectroscopic validation is required?
- Coordination Chemistry : Use the diamine as a bidentate ligand with metals like Cu(II) or Fe(III). Synthesize complexes by refluxing equimolar metal salts (e.g., CuCl2) with the diamine in ethanol .
- Validation :
- UV-Vis : Monitor d-d transitions (e.g., Cu(II) complexes at ~600–800 nm) .
- EPR : Detect paramagnetic behavior in Cu(II) complexes .
- Magnetic Susceptibility : Confirm metal oxidation states .
Q. How can computational modeling predict the biological or catalytic activity of this diamine?
- Molecular Docking : Use software like AutoDock to simulate interactions with biological targets (e.g., enzymes or ion channels) .
- DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict redox activity .
- ADMET Analysis : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What strategies resolve crystallography challenges for this compound, particularly with low-symmetry or twinned crystals?
- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance weak diffraction .
- Refinement : Apply SHELXL for twinned data (TWIN/BASF commands) and anisotropic displacement parameters .
- Validation : Check Rint (<5%) and Flack parameter (for chiral centers) .
Data Contradiction Analysis
- Yield Variability : Discrepancies in synthesis yields (e.g., 39% vs. 67%) may arise from differences in precursor purity, solvent drying, or catalyst aging .
- Spectral Assignments : Conflicting NMR shifts can occur due to solvent effects (CDCl3 vs. DMSO-d6) or dynamic proton exchange; always report solvent and temperature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
